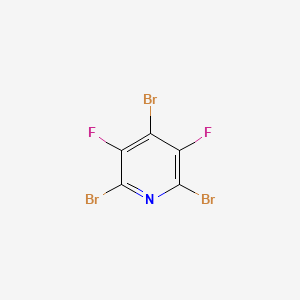

2,4,6-Tribromo-3,5-difluoropyridine

Beschreibung

Overview of Halogenated Pyridine (B92270) Systems in Chemical Synthesis

Halogenated pyridines are fundamental intermediates in organic synthesis. The carbon-halogen bond provides a reactive site for a variety of transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange. nih.gov However, the synthesis of specific isomers can be challenging. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution reactions that are common for other aromatic systems. nih.govyoutube.com Consequently, harsh reaction conditions are often required, which can limit the functional group tolerance of these methods. nih.gov

Strategies to achieve selective halogenation of the pyridine ring often involve multi-step sequences, such as the conversion of pyridines to their N-oxides to facilitate 4-selective nitration, followed by displacement of the nitro group. nih.gov The development of more direct and milder halogenation methods remains an active area of research. nih.govacs.org

Importance of Fluorine and Bromine Incorporation in Heterocyclic Chemistry

Bromine, on the other hand, serves as an excellent leaving group in various chemical reactions and is a key participant in powerful synthetic methodologies like the Suzuki cross-coupling reaction. researchgate.net The presence of multiple bromine atoms on a pyridine ring offers multiple sites for sequential and regioselective functionalization, allowing for the construction of complex molecular architectures.

Historical Context of Polyhalogenated Pyridine Research

The study of polyhalogenated pyridines has a rich history, with early research focusing on their synthesis from readily available starting materials. wikipedia.org Historically, pyridine was extracted from coal tar, but this process was inefficient. wikipedia.org Modern synthetic methods now rely on the reactions of ammonia (B1221849) with aldehydes and nitriles. wikipedia.org The development of methods for the direct halogenation of the pyridine ring, particularly under high-temperature, gas-phase conditions, has been a significant area of investigation. youtube.com The exploration of polyhalogenated pyridines as versatile synthetic intermediates has gained momentum with the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org

Rationale for Focusing on 2,4,6-Tribromo-3,5-difluoropyridine as a Research Scaffold

This compound has emerged as a valuable and versatile research scaffold due to the unique combination of reactive sites on its pyridine core. researchgate.netchemicalbook.com The presence of three bromine atoms at the 2, 4, and 6 positions, which are ortho and para to the nitrogen atom, provides distinct opportunities for selective substitution. The two fluorine atoms at the 3 and 5 positions further modulate the electronic properties of the ring and can also participate in substitution reactions under specific conditions. researchgate.net

The differential reactivity of the bromine atoms allows for controlled, stepwise functionalization. For instance, palladium-catalyzed Suzuki cross-coupling reactions can be directed to displace the bromine atoms at the 2 and 6 positions, leaving the bromine at the 4-position intact for subsequent transformations. researchgate.net This regioselectivity provides a powerful tool for the synthesis of polysubstituted pyridine derivatives with precise control over the substitution pattern. researchgate.net The synthesis of this compound from pentafluoropyridine (B1199360) via a highly efficient bromination process further enhances its accessibility and utility in synthetic chemistry. researchgate.netchemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 30841-93-1 | chemicalbook.comchemscene.combldpharm.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C5Br3F2N | chemscene.com |

| Molecular Weight | 351.77 g/mol | chemscene.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tribromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Br3F2N/c6-1-2(9)4(7)11-5(8)3(1)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWOSYZICRXPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1Br)Br)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Br3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381086 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30841-93-1 | |

| Record name | 2,4,6-tribromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30841-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4,6 Tribromo 3,5 Difluoropyridine

Precursor Synthesis and Halogen Exchange Strategies

The primary route to 2,4,6-Tribromo-3,5-difluoropyridine involves the initial synthesis of pentafluoropyridine (B1199360), which then undergoes bromination.

Synthesis of Pentafluoropyridine

Pentafluoropyridine (C₅F₅N), also known as perfluoropyridine, is a key intermediate in the production of various fluorinated pyridine (B92270) derivatives. guidechem.com Its synthesis has been accomplished through several methods, each with distinct advantages and historical significance.

One of the earliest reported methods for synthesizing pentafluoropyridine, dating back to the 1960s, involves the electrochemical fluorination of pyridine. guidechem.comnih.gov This process begins with the reaction of pyridine with anhydrous hydrogen fluoride (B91410) to produce perfluoropiperidine. guidechem.comnih.gov The subsequent defluorination of perfluoropiperidine over a heated metal catalyst, such as iron or nickel, yields pentafluoropyridine. guidechem.comnih.gov The choice of metal catalyst influences the yield, with iron providing a 26% yield and nickel a 12% yield. guidechem.com

Table 1: Electrochemical Fluorination of Pyridine to Pentafluoropyridine

| Reactant | Reagents | Intermediate | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| Pyridine | Anhydrous Hydrogen Fluoride | Perfluoropiperidine | Iron | Pentafluoropyridine | 26 |

The most commercially viable and widely used method for producing pentafluoropyridine is through the halogen exchange of pentachloropyridine (B147404). guidechem.comnih.gov This process, developed in the mid-1960s, involves heating pentachloropyridine with anhydrous potassium fluoride in a high-pressure vessel. guidechem.comnih.gov The precursor, pentachloropyridine, is prepared by reacting pyridine with phosphorus pentachloride. guidechem.comnih.gov This halogen exchange reaction can yield up to 83% of pentafluoropyridine under optimal conditions. nih.gov The reaction can be carried out in the absence of a solvent at high temperatures (300 to 550 °C) or in a polar aprotic solvent like N-methyl-2-pyrrolidone at around 200 °C. google.com The use of a solvent can lead to the formation of byproducts such as 3-chlorotetrafluoropyridine and 3,5-dichlorotrifluoropyridine. google.com

Table 2: Halogen Exchange Synthesis of Pentafluoropyridine

| Precursor | Reagents | Conditions | Product | Yield (%) |

|---|

Direct fluorination of the pyridine ring presents a challenge due to the electron-rich nature of the aromatic system, making nucleophilic fluorination difficult, especially at the meta position. nih.govrsc.org However, methods for the direct fluorination of pyridines have been developed. One approach involves the use of silver(II) fluoride (AgF₂), which allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom at ambient temperature. researchgate.net Another strategy involves the fluorination of pyridine N-oxides. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org While these methods are significant for introducing fluorine directly, they are not the primary route for the bulk synthesis of pentafluoropyridine.

Bromination of Pentafluoropyridine

Once pentafluoropyridine is obtained, the target compound, this compound, is synthesized through a bromination reaction. This transformation is highly efficient and provides an excellent route to the desired product. researchgate.net

The replacement of fluorine atoms with bromine in pentafluoropyridine is effectively achieved using a mixture of hydrogen bromide (HBr) and aluminum tribromide (AlBr₃). researchgate.net This reaction leads to the selective substitution of the fluorine atoms at the 2, 4, and 6 positions of the pyridine ring, resulting in the formation of this compound in high yields. researchgate.net This method has also been successfully applied to the synthesis of other bromofluoro-pyrimidine and -quinoxaline derivatives from their perfluorinated precursors. researchgate.net

Table 3: Bromination of Pentafluoropyridine

| Starting Material | Reagents | Product |

|---|

Autoclave Conditions and Solvent Effects

The fluorination of polychlorinated or polybrominated pyridine precursors is often a critical step in the synthesis of compounds like this compound. Such reactions frequently necessitate the use of high temperatures and pressures, making an autoclave a common piece of equipment for these transformations. The choice of solvent is paramount as it can dramatically influence the reaction's outcome, including yield and selectivity.

The compatibility of the solvent with the fluorinating agent and the reaction conditions is a primary safety and efficacy concern. For instance, some common solvents can react vigorously with certain fluorinating agents. acsgcipr.org A survey of solvents in the context of amination of polyhalogenated pyridines, a related transformation, identified water as an optimal reaction medium in some cases, leading to high yields. nih.gov In contrast, solvents like dichloromethane (B109758) (DCM) were found to be unsuitable for certain protocols. nih.gov For fluorination reactions specifically, acetonitrile (B52724) has been demonstrated to be an effective solvent. nih.gov

The selection of a suitable solvent often involves balancing the solubility of the reactants, the desired reaction temperature, and the reactivity of the solvent itself. The following table illustrates the impact of solvent choice on the yield of a representative amination reaction of a polyhalogenated pyridine, which underscores the critical role of the solvent in optimizing synthetic outcomes.

Table 1: Effect of Solvent on the Amination of 2,5-dibromopyridine

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H₂O | 99 |

| 2 | Toluene | 55 |

| 3 | Dioxane | 62 |

| 4 | DCM | 0 |

Data derived from a representative amination reaction of a polyhalogenated pyridine. nih.gov

Alternative Synthetic Routes to Polybromofluoropyridines

While direct halogenation of a pre-existing pyridine ring is a common approach, several alternative synthetic routes can be envisioned for the construction of polybromofluoropyridines. These methods may offer advantages in terms of regioselectivity or the introduction of specific halogen patterns.

One powerful strategy involves the late-stage functionalization of complex molecules. researchgate.net For instance, methods have been developed for the selective halogenation of pyridines at the 4-position by first installing a phosphine (B1218219) group, which is subsequently displaced by a halide nucleophile. researchgate.netnih.gov This approach provides a high degree of regiocontrol that can be difficult to achieve through direct electrophilic halogenation. researchgate.netnih.gov

Another approach involves the C-H fluorination of pyridines. researchgate.netnih.gov The use of reagents like silver(II) fluoride (AgF₂) allows for the direct and selective fluorination of C-H bonds adjacent to the nitrogen atom in the pyridine ring. researchgate.netnih.gov This method is notable for its mild reaction conditions and high selectivity. researchgate.netnih.gov The resulting fluorinated pyridine can then be subjected to further halogenation steps to introduce the desired bromine atoms.

Furthermore, classic condensation reactions, such as the Hantzsch pyridine synthesis, could theoretically be adapted to produce highly substituted pyridines, although this would require appropriately functionalized starting materials. More contemporary methods, like the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, also offer pathways to substituted pyridines. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of a specific isomer of a polyhalogenated pyridine with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.

In the context of fluorination, the reactivity of fluoropyridines in nucleophilic aromatic substitution (SNAr) reactions is significantly higher than that of their chloro- or bromo-analogs. acs.org This property can be exploited to introduce other substituents after the fluorination step. The optimization of such SNAr reactions may involve screening different nucleophiles, solvents, and temperatures to maximize the yield of the desired product. acs.org

For direct halogenation reactions, controlling the stoichiometry of the halogenating agent is crucial to prevent over-halogenation or the formation of undesired isomers. The choice of the halogenating agent itself is also critical. For instance, in the fluorination of pyridines, AgF₂ has been shown to be a highly effective and selective reagent. researchgate.netnih.gov

The optimization of a reaction is often an iterative process. For example, in the development of a selective amination of polyhalogenated pyridines, it was found that extending the reaction time after identifying the optimal solvent further improved the yield significantly. nih.gov Similarly, in the synthesis of imidazo[1,5-a]pyridines, a related heterocyclic system, a systematic variation of the reaction medium and temperature was necessary to achieve satisfactory yields. beilstein-journals.org

The following table illustrates the optimization of reaction conditions for the cyclization of 2-(aminomethyl)pyridine with nitroethane, showcasing how changes in the reaction medium and temperature can dramatically affect the product yield.

Table 2: Optimization of Cyclization Reaction Conditions

| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | PPA 85% | 110 | 3 | 4 |

| 2 | PPA 85% | 130 | 3 | 13 |

| 3 | PPA 87% | 130 | 3 | 18 |

| 4 | PPA 80% | 140 | 3 | 6 |

Data derived from the synthesis of a substituted imidazo[1,5-a]pyridine. beilstein-journals.org

Chemical Reactivity and Derivatization of 2,4,6 Tribromo 3,5 Difluoropyridine

Nucleophilic Substitution Reactions

The reactivity of 2,4,6-tribromo-3,5-difluoropyridine towards nucleophiles is dictated by the nature of the nucleophile and the halogen being displaced. The pyridine (B92270) ring is activated towards nucleophilic attack by the electron-withdrawing halogen substituents.

Hard nucleophiles, characterized by high charge density and a preference for electrostatic interactions, are expected to react at specific sites on the this compound ring.

Soft nucleophiles, which are more polarizable and favor covalent interactions, exhibit different selectivity in their reactions with polyhalogenated heterocycles.

In reactions involving soft nucleophiles like thiophenoxides, the larger and more polarizable bromine atoms are generally more susceptible to displacement than the fluorine atoms. The carbon-bromine bonds are weaker than the carbon-fluorine bonds, facilitating their cleavage.

Metal-Mediated and Cross-Coupling Reactions

Metal-mediated reactions, particularly lithium-halogen exchange, provide a powerful tool for the functionalization of this compound.

The reaction of this compound with n-butyllithium leads to a selective lithium-halogen exchange at the 4-position of the pyridine ring. This process cleanly generates the organolithium intermediate, 4-lithio-2,6-dibromo-3,5-difluoropyridine. researchgate.net This intermediate is a versatile synthon that can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 4-position. researchgate.net

The general procedure involves treating a solution of this compound in a suitable solvent, such as diethyl ether, with n-butyllithium at a low temperature, typically -78°C. researchgate.net The completion of the lithium-halogen exchange can be monitored by 19F NMR spectroscopy. researchgate.net The subsequent addition of an electrophile to the solution of the generated lithio-species allows for the synthesis of diverse 4-substituted-2,6-dibromo-3,5-difluoropyridines. researchgate.net

Table 1: Trapping of 4-Lithio-2,6-dibromo-3,5-difluoropyridine with Various Electrophiles

| Electrophile | Product |

| Allyl bromide | 2,6-Dibromo-4-allyl-3,5-difluoropyridine |

| Dimethylformamide (DMF) | 2,6-Dibromo-3,5-difluoropyridine-4-carbaldehyde |

| Acetone | 2-(2,6-Dibromo-3,5-difluoropyridin-4-yl)propan-2-ol |

| Benzaldehyde | (2,6-Dibromo-3,5-difluoropyridin-4-yl)(phenyl)methanol |

| Benzophenone | (2,6-Dibromo-3,5-difluoropyridin-4-yl)(phenyl)methanone |

This regioselective functionalization highlights the synthetic utility of this compound as a precursor for highly substituted pyridine derivatives. researchgate.net

The chemical behavior of this compound is characterized by the influence of its multiple halogen substituents, which creates a platform for a variety of selective chemical transformations. The bromine atoms at the 2, 4, and 6 positions and the fluorine atoms at the 3 and 5 positions on the pyridine ring allow for regioselective functionalization, making it a valuable building block in the synthesis of complex heterocyclic compounds.

1 Selective Functionalization and Derivatization

The strategic location of the bromine and fluorine atoms on the pyridine ring enables a range of selective reactions, allowing for the introduction of various functional groups at specific positions.

1 Selective Functionalization at the 4-Position

The bromine atom at the 4-position of this compound is particularly susceptible to metal-halogen exchange. This selectivity is a key feature of its reactivity, enabling the targeted introduction of substituents at this specific site. This preferential reactivity allows for the synthesis of a variety of 4-substituted-2,6-dibromo-3,5-difluoropyridine derivatives.

2 Generation of 4-lithio-2,6-dibromo-3,5-difluoropyridine

A primary method for achieving selective functionalization at the 4-position is through the generation of the organolithium intermediate, 4-lithio-2,6-dibromo-3,5-difluoropyridine. This is typically accomplished by treating this compound with a strong lithium base, such as n-butyllithium, at low temperatures. The resulting lithiated species is a potent nucleophile, ready to react with a range of electrophiles.

3 Reactions with Trimethylsilyl (B98337) Chloride

The introduction of a trimethylsilyl group can be achieved by reacting the 4-lithio-2,6-dibromo-3,5-difluoropyridine intermediate with trimethylsilyl chloride. This reaction yields 2,6-dibromo-3,5-difluoro-4-(trimethylsilyl)pyridine. This silylated derivative can serve as an intermediate for further transformations or be used in applications where the electronic or steric properties of the trimethylsilyl group are advantageous.

4 Reactions with Acid Chlorides

The reaction of 4-lithio-2,6-dibromo-3,5-difluoropyridine with various acid chlorides provides a direct route to the synthesis of corresponding ketones. This acylation reaction is a valuable method for introducing keto functionalities onto the difluoropyridine scaffold, leading to the formation of 2,6-dibromo-3,5-difluoro-4-acylpyridines.

5 Reactions with Allyl Bromide

The versatility of the 4-lithio intermediate is further demonstrated by its reaction with allyl bromide. This reaction results in the formation of 4-allyl-2,6-dibromo-3,5-difluoropyridine, introducing an unsaturated alkyl chain at the 4-position. The allyl group can then undergo a variety of subsequent chemical modifications, further expanding the synthetic utility of the starting compound.

6 Reactions with Carbon Dioxide to Form Carboxylic Acids

Carboxylation of the 4-lithio-2,6-dibromo-3,5-difluoropyridine intermediate can be achieved by quenching with carbon dioxide (dry ice). Subsequent acidic workup leads to the formation of 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid. This transformation provides a straightforward method for introducing a carboxylic acid group, a key functional group in the synthesis of many biologically active molecules and functional materials.

Selective Displacement of Halogens by Soft Nucleophiles (e.g., Thiophenoxides)

2 Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a versatile substrate for these transformations. researchgate.net The differential reactivity of the bromine atoms allows for controlled, stepwise coupling reactions.

Notably, in Suzuki cross-coupling reactions with aromatic boronic acids, the bromine atoms at the 2- and 6-positions (ortho to the nitrogen) are preferentially displaced. researchgate.net Depending on the reaction conditions, this can lead to either the selective formation of 4-bromo-3,5-difluoro-2,6-diarylpyridines or the fully substituted 2,4,6-triaryl-3,5-difluoropyridines. researchgate.net The choice of palladium catalyst and ligands is crucial in controlling the outcome of these reactions. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the reactivity of the catalyst system, enabling coupling at lower temperatures and with a broader range of substrates. nih.govsigmaaldrich.com

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Below is an interactive data table summarizing the palladium-catalyzed Suzuki coupling reactions of this compound with various arylboronic acids.

Table 1: Palladium-Catalyzed Suzuki Coupling Reactions of this compound

| Arylboronic Acid | Catalyst | Ligand | Product(s) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | 4-Bromo-3,5-difluoro-2,6-diphenylpyridine, 2,4,6-Triphenyl-3,5-difluoropyridine | researchgate.net |

| 4-Methylphenylboronic acid | Pd(OAc)₂ | SPhos | 4-Bromo-3,5-difluoro-2,6-bis(4-methylphenyl)pyridine | researchgate.net |

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling Reactions with Phenylacetylene (B144264) Derivatives

Palladium-catalyzed Sonogashira coupling reactions provide an effective method for the alkynylation of this compound. researchgate.net These reactions demonstrate high selectivity for the substitution of the bromine atoms over the fluorine atoms.

In the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, this compound reacts with various phenylacetylene derivatives to yield disubstituted products. researchgate.net The reaction selectively displaces the bromine atoms at the 2- and 6-positions, which are ortho to the ring nitrogen, leaving the bromine at the 4-position and both fluorine atoms untouched. researchgate.net This selectivity is attributed to the electronic effects of the heterocyclic nitrogen, which influences the reactivity of the adjacent C-Br bonds in transition metal-induced reactions. researchgate.net

The reaction proceeds under relatively mild conditions, typically in the presence of a base like triethylamine (B128534) or cesium carbonate at room temperature. researchgate.net A range of phenylacetylene derivatives, bearing either electron-donating or electron-withdrawing substituents, can be successfully coupled, affording fair to good yields of the corresponding 4-bromo-2,6-bis(2-phenylethynyl)-3,5-difluoropyridine derivatives. researchgate.net

| Phenylacetylene Substituent (X) | Product | Yield (%) |

| H | 4-Bromo-3,5-difluoro-2,6-bis(phenylethynyl)pyridine | 82 |

| 4-Me | 4-Bromo-3,5-difluoro-2,6-bis(p-tolylethynyl)pyridine | 67 |

| 4-OMe | 4-Bromo-3,5-difluoro-2,6-bis(4-methoxyphenylethynyl)pyridine | 75 |

| 4-F | 4-Bromo-3,5-difluoro-2,6-bis(4-fluorophenylethynyl)pyridine | 72 |

| 4-Cl | 4-Bromo-3,5-difluoro-2,6-bis(4-chlorophenylethynyl)pyridine | 65 |

| 4-NO₂ | 4-Bromo-3,5-difluoro-2,6-bis(4-nitrophenylethynyl)pyridine | 58 |

Table 1. Sonogashira coupling products of this compound with various phenylacetylenes. researchgate.net

Coupling with Boronic Acids (Suzuki Cross-coupling)

The Suzuki cross-coupling reaction is another powerful tool for the functionalization of this compound. This palladium-catalyzed reaction involves coupling with various aromatic boronic acids. acs.org

Depending on the reaction conditions, the Suzuki coupling of this compound with aromatic boronic acids can lead to the formation of either disubstituted or trisubstituted products. acs.org Milder conditions or stoichiometric control of the boronic acid can favor the selective displacement of the bromine atoms at the 2- and 6-positions, yielding 4-bromo-3,5-difluoro-2,6-diarylpyridine derivatives. acs.org Under more forcing conditions or with an excess of the boronic acid, all three bromine atoms can be substituted to form 2,4,6-triaryl-3,5-difluoropyridine products. acs.org For instance, the reaction with 4-bromophenylboronic acid can produce 2,4,6-tris(4-bromophenyl)-3,5-difluoropyridine. asianpubs.org

| Reagents | Product Type | Example Product |

| This compound, Arylboronic acid (controlled stoichiometry) | Disubstituted | 4-Bromo-3,5-difluoro-2,6-diarylpyridines |

| This compound, Arylboronic acid (excess) | Trisubstituted | 2,4,6-Tris(4-bromophenyl)-3,5-difluoropyridine |

Table 2. Disubstituted and Trisubstituted Products from Suzuki Cross-Coupling. acs.orgasianpubs.org

Coupling with Iodoaromatics via Zinc Derivatives

The coupling of this compound with iodoaromatics via organozinc intermediates, a reaction commonly known as the Negishi coupling, is not extensively documented in the reviewed scientific literature. While the generation of a 4-lithio-2,6-dibromo-3,5-difluoropyridine intermediate has been reported, its subsequent coupling with iodoaromatics catalyzed by palladium or nickel has not been specifically described.

Reductive Transformations

Reductive methods can be employed to selectively remove the bromine atoms from the this compound ring, providing a route to less halogenated fluoroheterocycles.

Catalytic Hydrogenation to Fluoroheterocycles

Catalytic hydrogenation offers a method for the reductive debromination of polybromofluoroheterocycles. acs.org This process typically involves the use of hydrogen gas and a metal catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C). researchgate.net The hydrogenation of substituted pyridines is often performed in acidic media, such as glacial acetic acid, to enhance the catalyst's activity and promote the reduction of the heterocyclic ring. researchgate.net While specific examples detailing the complete catalytic hydrogenation of this compound to 3,5-difluoropyridine (B1298662) are not prevalent in the surveyed literature, the general methodology for the catalytic hydrogenation of halopyridines suggests that such a transformation is feasible. researchgate.net The process would involve the sequential removal of the bromine atoms, which are more readily cleaved than the fluorine atoms under these conditions.

Conversion to 3,5-Difluoropyridine

The transformation of this compound to 3,5-Difluoropyridine involves the selective removal of all three bromine atoms. A key method for achieving this is through catalytic hydrogenation. The catalytic hydrogenation of bromofluoro heterocycles is an effective method that can produce high yields of the corresponding fluorinated heterocycles. researchgate.net This process, known as reductive dehalogenation, would replace the bromine atoms with hydrogen, leaving the more stable fluorine atoms intact on the pyridine ring.

Another approach to selectively functionalize the molecule involves organometallic intermediates. For instance, this compound can undergo a clean reaction with n-butyllithium at low temperatures to selectively replace the bromine at the 4-position with lithium. arkat-usa.org This generates a 4-lithio-2,6-dibromo-3,5-difluoropyridine intermediate, which can then react with various electrophiles. arkat-usa.org While this demonstrates the selective removal of one bromine atom, a complete conversion to 3,5-Difluoropyridine would necessitate the subsequent removal of the bromine atoms at the 2 and 6 positions.

Reductive Replacement of Fluorine (e.g., using DIBAL, LAH) in related compounds

While the primary focus is often on the reactivity of the bromo-substituents in this compound, the reductive replacement of fluorine is a significant reaction in related polyhalogenated pyridines. Reagents such as Di-isobutylaluminum hydride (DIBAL) and Lithium aluminum hydride (LAH) are utilized for this purpose. Research has shown that the reductive replacement of fluorine in compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) and pentafluoropyridine (B1199360) using DIBAL and LAH provides a useful route to synthesize other fluoro and chlorofluoro pyridine derivatives. researchgate.net This highlights a pathway to selectively reduce the number of fluorine atoms on the pyridine ring in highly halogenated systems.

Amination Reactions

Amination reactions of polyhalogenated pyridines, including derivatives of this compound, are crucial for the synthesis of various valuable compounds, such as pharmaceuticals and ligands for organometallic chemistry. arkat-usa.org

Site-Selective Amination of Polyhalogenated Pyridines

A significant challenge and area of interest in the chemistry of polyhalogenated pyridines is achieving site-selectivity in amination reactions. Research has demonstrated the development of metal-free methods for highly site-selective C–N bond formation. mdpi.com In these systems, it is possible to tune the reaction conditions to favor substitution at a specific halogen. For many polyfluoropyridines, the reaction with amines preferentially occurs at the fluorine group located at the ortho-position to the ring nitrogen, yielding monosubstituted products with high selectivity. mdpi.com

An environmentally friendly and efficient method for the site-selective amination of a variety of polyhalogenated pyridines has been developed using sodium tert-butoxide as a promoter in water. arkat-usa.orggoogleapis.com This approach has proven effective for a range of substrates, including those with chloro, bromo, methyl, and nitro functional groups. googleapis.com The reactions typically proceed under mild conditions and can be scaled up for larger preparations. arkat-usa.orggoogleapis.com

Base-Promoted Amination Mechanisms

The mechanism of base-promoted amination of polyhalogenated pyridines has been a subject of study. One proposed pathway involves the base-assisted dissociation of N,N-dimethylformamide (DMF), when used in the reaction, to generate dimethylamine (B145610) in situ. arkat-usa.orggoogleapis.com This newly formed dimethylamine then reacts with the base, such as sodium tert-butoxide, to create the nucleophilic species that attacks the pyridine ring. arkat-usa.orggoogleapis.com

Another plausible mechanism suggests a direct nucleophilic attack of DMF at the C2-position of the polyhalogenated pyridine, which is then followed by the release of carbon monoxide to form the 2-aminopyridine (B139424) product. arkat-usa.orggoogleapis.com These mechanistic insights are crucial for optimizing reaction conditions and expanding the scope of these amination reactions. arkat-usa.org The use of a strong auxiliary base like 2,2,6,6-tetramethylpiperidine (B32323) has also been shown to be effective in thermal, solvent-free amination reactions of dibromopyridines with halogenated anilines.

Applications and Advanced Materials Based on 2,4,6 Tribromo 3,5 Difluoropyridine Scaffolds

Building Block for Functionalized Heterocyclic Systems

2,4,6-Tribromo-3,5-difluoropyridine is a key precursor in the construction of complex, functionalized heterocyclic systems. The differential reactivity of the halogen substituents—three bromine atoms and two fluorine atoms—on the pyridine (B92270) core enables chemists to perform selective cross-coupling reactions. This controlled functionalization is particularly evident in palladium-catalyzed Suzuki cross-coupling reactions.

Palladium-catalyzed Suzuki cross-coupling reactions involving this compound and various aromatic boronic acids have been shown to yield 4-bromo-3,5-difluoro-2,6-diarylpyridine derivatives. researchgate.net This transformation arises from the preferential displacement of the bromine atoms at the positions ortho to the ring nitrogen. researchgate.net Depending on the reaction conditions, it is also possible to achieve the displacement of all three bromine atoms, leading to the formation of triaryl systems. researchgate.net This selective reactivity expands the utility of polybromofluoropyridine scaffolds for creating polyfunctional heteroaromatic derivatives. researchgate.net

The ability to introduce different aryl groups onto the pyridine ring through Suzuki coupling opens up possibilities for fine-tuning the electronic and steric properties of the resulting molecules. This makes this compound a valuable starting material for the development of novel materials with tailored characteristics.

Table 1: Examples of Functionalized Heterocyclic Systems from this compound via Suzuki Coupling

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Conditions | Product | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Bromo-3,5-difluoro-2,6-diphenylpyridine | researchgate.net |

| This compound | 4-Methylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Bromo-3,5-difluoro-2,6-bis(4-methylphenyl)pyridine | researchgate.net |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 4-Bromo-3,5-difluoro-2,6-bis(4-methoxyphenyl)pyridine | researchgate.net |

Precursor for Pharmaceutically Relevant Compounds

The structural motif of this compound is instrumental in the synthesis of a variety of compounds with potential pharmaceutical applications. The presence of both fluorine and bromine atoms allows for a diverse range of chemical modifications, leading to the generation of novel bioactive molecules.

A significant application of this compound lies in its use as a starting material for the synthesis of fluorinated nitrogen heterocycles that possess substitution patterns that are otherwise difficult to obtain. The replacement of fluorine atoms in precursor molecules with bromine using a mixture of hydrogen bromide (HBr) and aluminum tribromide (AlBr₃) provides an efficient route to this compound itself. researchgate.net This compound can then undergo further reactions, such as nucleophilic substitution, where the choice of nucleophile dictates whether a bromine or a fluorine atom is displaced. This differential reactivity allows for the strategic introduction of various functional groups, leading to a wide array of unusually substituted fluorinated pyridines.

The development of novel bioactive molecules is a cornerstone of drug discovery, and scaffolds derived from polyhalogenated pyridines are of significant interest. For instance, derivatives of pyridopyrimidines have been designed as new epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), which are crucial in cancer therapy. While not directly synthesized from this compound, the principles of creating polysubstituted pyridine rings are central to these developments. Similarly, pyridine-thiazole hybrid molecules have been synthesized and evaluated for their potential as anticancer agents. nih.gov The versatility of the this compound scaffold makes it a promising starting point for the generation of libraries of compounds for screening in drug discovery programs.

While this compound is not directly cited as an intermediate for pyridylsulfonylurea herbicides, related halogenated pyridine compounds are crucial in their synthesis. For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) is a known intermediate in the production of certain herbicides. The synthesis of such highly halogenated pyridines often involves similar synthetic strategies, highlighting the importance of this class of compounds in agrochemicals. The development of pyridine-based agrochemicals is a significant area of research, with many commercially available pesticides containing a pyridine moiety.

Derivatives of fluorinated pyridines have shown promising antibacterial activity. For example, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties. Some of these compounds exhibited significant inhibitory effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of a fluorine atom into the pyridine ring has been noted to often enhance the bioactivity of drugs. nih.gov

Table 2: Antibacterial Activity (MIC, µg/mL) of Selected Fluorinated Pyridine Derivatives

| Compound | S. aureus | E. coli | B. mycoides | C. albicans | Reference |

| Compound 12a (a pyridine derivative) | - | 0.0195 | 0.0048 | 0.0048 | nih.gov |

| Compound 15 (a pyridine derivative) | - | 0.0048 | - | - | nih.gov |

| Pyridine-based salt 66 | 56 ± 0.5% inhibition | 55 ± 0.5% inhibition | - | - | nih.gov |

| 2-(methyldithio)pyridine-3-carbonitrile | 0.5 - 64 | 0.5 - 64 | - | 0.25 - 2 | nih.gov |

Note: The data for compound 66 is presented as percent inhibition at a concentration of 100 µg/mL.

Pyridine-containing scaffolds are prevalent in the design of various enzyme inhibitors. For example, certain pyridazinone-based derivatives have been investigated as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, which are important in cancer therapy. nih.gov Some of these compounds have shown potent inhibitory activity with low IC₅₀ values. nih.govacs.org Additionally, pyridine-based piperazines have been reported as effective urease inhibitors. The structural diversity that can be achieved starting from highly functionalized pyridines like this compound makes them attractive precursors for the synthesis of new generations of enzyme inhibitors.

Table 3: Enzyme Inhibitory Activity (IC₅₀) of Selected Pyridine and Related Heterocyclic Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Pyrazolopyridine derivative 8c | EGFR tyrosine kinase | 0.14 | researchgate.net |

| Pyrazolopyridine derivative 12d | EGFR tyrosine kinase | 0.18 | researchgate.net |

| Nicotinonitrile derivative 4k | PIM-1 kinase | 0.0212 | researchgate.net |

| Nicotinonitrile derivative 7b | PIM-1 kinase | 0.0189 | researchgate.net |

| Morpholine-benzimidazole-oxadiazole derivative 5h | VEGFR-2 | 0.049 | acs.org |

| Morpholine-benzimidazole-oxadiazole derivative 5j | VEGFR-2 | 0.098 | acs.org |

| Pyridazinone-based derivative IXa | VEGFR-2 | 0.0607 | nih.gov |

| Cinnamic acid-1,2,4-triazole hybrid 4b | Soybean lipoxygenase | 4.5 | mdpi.com |

| Cinnamic acid-1,2,4-triazole hybrid 4g | Soybean lipoxygenase | 4.5 | mdpi.com |

Applications in Material Science and Optoelectronics

The strategic placement of bromo and fluoro substituents on the pyridine ring makes this compound a versatile precursor for a variety of advanced materials. The bromine atoms serve as excellent leaving groups for cross-coupling reactions, enabling the construction of complex, multi-dimensional architectures, while the fluorine atoms enhance thermal stability and influence the electronic properties of the resulting materials.

High-Temperature Resistant Materials

While there is no specific data available on high-temperature resistant materials explicitly synthesized from this compound, the inherent properties of fluorinated aromatic polymers suggest their potential in this area. The presence of strong carbon-fluorine bonds in the pyridine ring is known to enhance thermal stability.

The anticipated polyarylene structures derived from this compound would likely exhibit high thermal decomposition temperatures. The rigid aromatic backbone and the strong C-F bonds would contribute to a material that can withstand significant heat before breaking down. Further research would be needed to synthesize these materials and characterize their thermal properties, such as their glass transition temperature (Tg) and thermal degradation temperature (TGA), to confirm their suitability for high-temperature applications.

Hole-Transport Core Structures

The development of efficient hole-transport materials (HTMs) is critical for various optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). Pyridine-based compounds are actively being explored for this purpose due to their electron-deficient nature, which can facilitate hole injection and transport.

Currently, there are no published studies that specifically utilize this compound to create hole-transport core structures. However, the general strategy involves attaching electron-donating moieties, such as triphenylamine (B166846) or carbazole (B46965) derivatives, to a central core. The tribromo-difluoro-pyridine scaffold is an ideal candidate for such a core. Through sequential cross-coupling reactions, three electron-donating arms could be attached to the pyridine ring, creating a star-shaped or dendritic molecule.

The fluorine atoms on the pyridine core would play a significant role in tuning the electronic properties of the resulting HTM. They would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the alignment with the energy levels of other materials in a device, leading to more efficient charge transfer.

Fluorinated Conjugated Materials for Electronic Devices (General)

Fluorinated conjugated materials are of great interest for electronic applications due to their enhanced stability, solubility, and unique electronic properties. The introduction of fluorine atoms can influence the molecular packing in the solid state, which is a crucial factor for charge transport in thin-film devices.

In the context of organic light-emitting diodes (OLEDs), fluorinated materials can be used as hosts, emitters, or charge-transport layers. While no specific research has been found that employs derivatives of this compound in OLEDs, the potential is evident. By attaching chromophoric groups to the difluoropyridine core, novel fluorescent or phosphorescent emitters could be synthesized. The fluorine atoms would likely lead to a blue-shift in the emission spectrum and could improve the photoluminescence quantum yield. Furthermore, as a component of the transport layers, the fluorinated pyridine core could enhance electron injection or transport, contributing to a more balanced charge flux within the device and, consequently, higher efficiency and longer operational lifetime.

For organic field-effect transistors (OFETs), the morphology and molecular packing of the semiconductor layer are paramount for achieving high charge carrier mobility. The rigid and planar nature of aromatic systems derived from this compound could promote ordered packing. The presence of fluorine atoms can induce favorable π-π stacking interactions, which are essential for efficient charge transport.

Although no OFETs based on this specific compound have been reported, the general approach would involve synthesizing extended π-conjugated systems. This could be achieved by reacting the tribromo-precursor with various organometallic reagents to create larger, planar molecules. The resulting materials could potentially exhibit n-type (electron-transporting) or p-type (hole-transporting) behavior depending on the nature of the attached aromatic groups.

Ligands for Metal Complexes

While this compound is not typically used directly as a ligand due to the steric hindrance and electron-withdrawing nature of its substituents, it serves as a crucial precursor for the synthesis of more complex, functionalized ligands. The bromine atoms, particularly at the 2- and 6-positions, are susceptible to replacement through various cross-coupling reactions.

This synthetic versatility allows for the construction of polydentate ligands, which are essential in coordination chemistry for stabilizing metal ions and forming complexes with specific catalytic, electronic, or optical properties. nih.gov Methods like Stille and Suzuki cross-coupling reactions are commonly employed to replace halogen atoms on heterocyclic rings with other organic moieties. nih.gov For instance, reacting this compound with organostannane or boronic acid reagents containing coordinating groups (like other pyridine rings or amines) can yield bidentate or tridentate ligands.

The terpyridine (TPY) ligand framework, known for its strong chelating ability with various transition metals, can be synthesized using dihalopyridines as starting materials. nih.gov The TPY moiety is a tridentate ligand that effectively stabilizes metal cations, acting as a σ donor and π acceptor. nih.gov The synthetic strategy often involves coupling reactions to link pyridine units together. nih.gov By analogy, the bromo-substituents on the this compound scaffold provide reactive handles to build such sophisticated ligand architectures. The fluorine atoms remaining on the final ligand would significantly influence the electronic properties of the resulting metal complex, enhancing its stability and modifying its redox potential.

Table 1: Potential Ligand Synthesis via Cross-Coupling

| Reactant | Coupling Reaction | Potential Product Type |

|---|---|---|

| This compound | Stille or Suzuki Coupling | Polydentate Pyridine-based Ligands |

| 2-(Tributylstannyl)pyridine | Stille Coupling | Substituted Bipyridine or Terpyridine Ligand |

Exploration of Energetic Materials (derived from fluorinated heterocycles)

The field of energetic materials increasingly focuses on compounds that offer high performance combined with improved safety and stability. Fluorinated nitrogen-rich heterocycles are a promising class of materials in this regard. researchgate.net The incorporation of fluorine atoms into a heterocyclic structure can lead to a significant increase in density and enhanced thermal stability, both of which are desirable properties for energetic compounds. researchgate.net

This compound possesses several characteristics that make its derivatives potential candidates for energetic materials:

High Density: The presence of three heavy bromine atoms and two fluorine atoms contributes to a high molecular weight (351.77 g/mol ) and density, which is a key factor in determining the detonation velocity and pressure of an energetic material.

High Heats of Formation: The strained and electron-deficient nature of the polysubstituted pyridine ring can lead to high positive heats of formation, releasing more energy upon decomposition. Fused heterocyclic rings, which could be synthesized from this precursor, are known to have considerably higher heats of formation. researchgate.net

Thermal Stability: The inherent stability of the aromatic pyridine ring, augmented by the strength of the C-F bonds, can provide good thermal stability, a crucial aspect for the safe handling and storage of energetic materials.

By replacing the bromine atoms with explosophoric groups (e.g., nitro -NO₂, or azide (B81097) -N₃), the energetic properties of the scaffold can be further enhanced. The combination of high density from the halogenated core and the energy content from the attached functional groups could lead to novel high-energy-density materials (HEDMs). researchgate.net

High-Spin Organic Molecules

High-spin organic molecules, which contain multiple unpaired electrons with parallel spins, are of fundamental interest for their potential applications in molecular magnetism and spintronics. One established route to such molecules is through the generation of poly-nitrenes, where multiple nitrene functionalities are present within the same molecule. A nitrene is a reactive intermediate containing a monovalent nitrogen atom with six valence electrons.

The this compound scaffold could theoretically serve as a precursor to a high-spin pyridylnitrene. This would involve a two-step synthetic sequence:

Substitution: Nucleophilic aromatic substitution of one or more bromine atoms with an azide group (N₃⁻). The substitution pattern would determine the electronic and magnetic properties of the resulting nitrene.

Photolysis: Photochemical extrusion of dinitrogen (N₂) from the azide group(s) to generate the corresponding nitrene(s).

For example, the generation of a dinitrene from a diazidodifluoropyridine precursor could potentially lead to a quintet ground state (four unpaired electrons). The spin state of the resulting species (singlet vs. triplet for a mononitrene, or higher spin states for polynitrenes) is dictated by the energy gap between these states. This gap is influenced by the geometry and electronic effects of the substituents on the ring. The strong electron-withdrawing fluorine atoms and the remaining bromine atoms on the pyridine ring would heavily influence the electronic structure of the generated nitrene, potentially favoring a high-spin triplet ground state for a mononitrene.

Nitrene Chemistry and Photolysis

Nitrenes are highly reactive intermediates that can be generated photochemically from organic azides. nih.gov The general process involves the absorption of light by the azide, followed by the elimination of a molecule of nitrogen gas (N₂) to yield the nitrene. nih.gov

Proposed Generation of a Pyridylnitrene:

Precursor Synthesis: A potential precursor, 2,4,6-tribromo-5-fluoro-3-azidopyridine, could be synthesized from this compound via selective nucleophilic substitution of one fluorine atom by an azide ion.

Photolysis: Irradiation of this azide precursor with UV light would induce the cleavage of the N-N₂ bond, releasing N₂ gas and forming the highly reactive 2,4,6-tribromo-5-fluoropyridyl-3-nitrene.

Table 2: Photochemical Generation of Pyridylnitrene

| Precursor Compound | Condition | Reactive Intermediate |

|---|

The resulting pyridylnitrene can exist in either a singlet state (spin-paired electrons) or a triplet state (spin-parallel electrons). nih.gov These two states exhibit different reactivities. Triplet nitrenes, often accessible via direct photolysis, can undergo reactions like C-H bond functionalization. nih.gov Singlet nitrenes tend to react in a more concerted manner, for example, in the stereospecific addition to alkenes to form aziridines. youtube.com The specific reaction pathway taken by the halogenated pyridylnitrene would depend on its ground spin state and the reaction conditions. The presence of multiple halogen atoms would make this nitrene highly electrophilic, influencing its reactivity towards various substrates.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The established synthesis of 2,4,6-tribromo-3,5-difluoropyridine often involves the reaction of pentafluoropyridine (B1199360) with hydrogen bromide and aluminum tribromide, a method that provides the target in high yield. ethernet.edu.et However, future research is likely to focus on developing more sustainable and efficient synthetic pathways. This includes the exploration of greener reaction conditions, minimizing the use of harsh reagents, and improving atom economy.

One promising avenue is the refinement of catalytic systems. For instance, the hydrogenolysis of this compound to produce 3,5-difluoropyridine (B1298662) utilizes a palladium on carbon (Pd/C) catalyst, representing a move towards more sustainable catalytic reductions. chemicalbook.com Future work could investigate alternative, less expensive, and more robust catalysts for both the synthesis and subsequent transformations of the title compound. Additionally, exploring solvent effects and alternative energy inputs, such as microwave or ultrasonic irradiation, could lead to faster reactions and reduced energy consumption, aligning with the principles of green chemistry. researchgate.net

Advanced Functionalization Strategies for Enhanced Selectivity

A significant area of ongoing and future research revolves around the selective functionalization of the this compound scaffold. The compound's key feature is the differential reactivity of its halogen substituents, which allows for a stepwise and site-selective introduction of various functional groups.

Research has established that hard nucleophiles, such as methoxides, selectively displace the fluorine atoms, whereas soft nucleophiles, like thiophenolates, preferentially substitute the bromine atoms. chemistry-chemists.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have proven highly effective for selectively replacing the bromine atoms at the 2- and 6-positions, which are activated by the adjacent ring nitrogen. arkat-usa.orgresearchgate.net Another powerful technique is the lithium-halogen exchange at low temperatures, which selectively forms 4-lithio-2,6-dibromo-3,5-difluoropyridine. This intermediate can then be trapped with a wide array of electrophiles to introduce functionality exclusively at the 4-position. arkat-usa.orgresearchgate.net

Future strategies will likely focus on expanding the toolbox of selective reactions, developing new orthogonal protection and activation strategies to access all five substitution sites independently. This would enable the synthesis of highly complex and precisely tailored pyridine (B92270) derivatives that are otherwise difficult to access.

| Position | Reagent/Condition | Type of Reaction | Outcome | Reference(s) |

| 2, 6 | Phenylacetylene (B144264), PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling | Selective displacement of Br atoms | arkat-usa.org |

| 2, 6 | Phenylboronic acid, Pd catalyst | Suzuki Coupling | Selective displacement of Br atoms | researchgate.netresearchgate.net |

| 4 | 1. n-BuLi (-78°C) 2. Electrophile (e.g., CO₂) | Lithium-Halogen Exchange | Selective functionalization at the C-Br bond | arkat-usa.org |

| 3, 5 | Hard Nucleophiles (e.g., NH₃, MeO⁻) | Nucleophilic Aromatic Substitution (SₙAr) | Selective displacement of F atoms | chemistry-chemists.com |

| Br sites | Soft Nucleophiles (e.g., PhSNa) | Nucleophilic Aromatic Substitution (SₙAr) | Selective displacement of Br atoms | chemistry-chemists.comcore.ac.uk |

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules and materials. Future research on this compound and its derivatives will increasingly rely on predictive modeling to guide synthetic efforts. Density Functional Theory (DFT) calculations can be employed to model the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions, of novel derivatives. acs.org This provides insight into their reactivity, stability, and potential for applications in electronics. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new compounds derived from the scaffold, helping to prioritize synthetic targets for drug discovery or agrochemical development. researchgate.net Furthermore, computational tools can predict the regioselectivity of reactions, analyzing factors like electrostatic potential and frontier molecular orbitals to determine the most likely sites of electrophilic or nucleophilic attack, thereby reducing the need for extensive empirical screening of reaction conditions. researchgate.netacs.org

Exploration of Expanded Biological and Materials Applications

The this compound scaffold is a gateway to a vast chemical space with potential applications in both life sciences and material science. Its use as a polyfunctional building block allows for the creation of libraries of novel compounds for high-throughput screening. ethernet.edu.et The presence of fluorine is known to enhance properties such as metabolic stability and binding affinity in drug candidates. ethernet.edu.et

In materials science, the incorporation of the fluorinated pyridine core into polymers can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. acs.org Recent research has demonstrated the use of related halogenated pyridines as building blocks for linear and network polymers with potential for high-performance applications. acs.org Future work will likely focus on synthesizing novel monomers from this compound and polymerizing them to create advanced materials for electronics, optics, or specialty coatings.

| Application Area | Research Focus | Rationale | Key References |

| Pharmaceuticals | Synthesis of compound libraries | Versatile scaffold for creating diverse structures for biological screening. | ethernet.edu.et |

| Agrochemicals | Development of new pesticides/herbicides | Perhalogenated pyridines have known biological activity. | benthambooks.com |

| Materials Science | Creation of fluorinated polymers | Incorporation of the fluoropyridine unit can enhance thermal and chemical stability. | acs.org |

| Organic Electronics | Synthesis of novel functional materials | The pyridine core can be functionalized to tune electronic properties for use in organic semiconductors or emitters. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

A general trend in modern synthetic chemistry is the adoption of flow chemistry and automated synthesis platforms to enable rapid, efficient, and scalable production of chemical compounds. The well-defined, stepwise functionalization reactions of this compound make it an ideal candidate for integration into such systems.

For example, the selective lithiation at the 4-position followed by quenching with an electrophile could be performed in a continuous flow reactor, offering precise control over the very low temperatures required and minimizing the handling of pyrophoric organolithium reagents. arkat-usa.org Sequential palladium-catalyzed coupling reactions could also be adapted to flow processes. This approach would enable the automated, rapid synthesis of analogues (RASA) for accelerated screening in drug discovery and materials development, significantly shortening development timelines. researchgate.netdur.ac.uk The modular nature of flow synthesis is perfectly suited to exploring the vast chemical space accessible from this versatile polyhalogenated scaffold.

Q & A

Basic Research Questions

Q. How can 2,4,6-Tribromo-3,5-difluoropyridine be utilized in synthesizing functionalized pyridine derivatives?

- Methodological Answer : The compound undergoes regioselective lithiation at the 4-position using strong bases like LDA or n-BuLi at low temperatures (-78°C in THF). The resulting 4-lithio intermediate reacts with electrophiles (e.g., aldehydes, ketones, or alkyl halides) to introduce substituents. For example, quenching with CO₂ yields carboxylic acid derivatives, while reaction with iodine provides iodinated analogs. This strategy enables modular synthesis of 4-substituted pyridines for materials science or medicinal chemistry .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for fluorine atoms at the 3- and 5-positions (e.g., δ ~ -110 to -120 ppm for C-F in similar trifluoropyridines ).

- ¹H NMR : Absence of protons on the pyridine ring due to halogenation, but substituents introduced at the 4-position will show characteristic splitting.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 369.7 for C₅Br₃F₂N).

Q. What are the challenges in purifying this compound after synthesis?

- Methodological Answer : Due to its polyhalogenated nature, column chromatography with silica gel may lead to decomposition. Instead, recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) or sublimation under reduced pressure is preferred. Purity can be verified via melting point analysis (expected range: 90–95°C) and HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during lithiation of this compound?

- Methodological Answer :

- Temperature Control : Maintain lithiation at -78°C to suppress side reactions.

- Solvent Selection : Use anhydrous THF over Et₂O for better stability of the lithio intermediate.

- Electrophile Addition : Pre-cool electrophiles to -78°C before slow addition.

- Monitoring : Track reaction progress via in-situ ¹⁹F NMR to detect premature quenching or decomposition .

Q. What strategies enable regioselective functionalization at positions other than the 4-position in this compound?

- Methodological Answer :

- Directed Metalation : Introduce directing groups (e.g., amides) at the 4-position to enable lithiation at the 2- or 6-positions.

- Halogen Exchange : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine atoms selectively. For example, coupling with aryl boronic acids at the 2- or 6-position requires optimized catalysts like Pd(PPh₃)₄ and K₂CO₃ in dioxane/water .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing Br and F groups activate the ring for nucleophilic attack but direct reactivity to the least hindered position.

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) favor substitution at the 4-position due to lower steric hindrance.

- Experimental Design : Compare reaction rates with varying nucleophiles (e.g., MeOH vs. t-BuOK) in DMF at 80°C, monitored by GC-MS .

Q. What computational methods are suitable for predicting substituent effects on the electronic properties of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model HOMO/LUMO energies and electrostatic potential maps.

- Solvent Effects : Include PCM models to simulate reactivity in polar aprotic solvents.

- Validation : Correlate computed data with experimental UV-Vis spectra (e.g., λmax shifts upon substituent addition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.